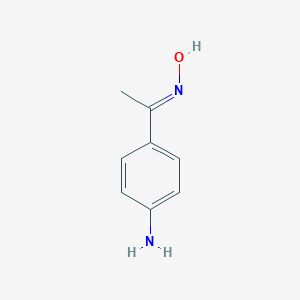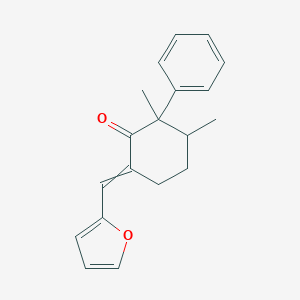![molecular formula C17H13NO2S B231327 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzothienoquinoline family, which is known for its unique chemical structure and diverse biological activities. In
Applications De Recherche Scientifique
2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cell signaling and DNA replication. It also has the ability to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline are diverse and depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In the immune system, it has been shown to reduce inflammation and modulate the activity of immune cells. In the nervous system, it has been shown to protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline in lab experiments include its diverse biological activities and potential applications in a wide range of research areas. However, the complexity of its synthesis and the need for specialized equipment and knowledge may limit its use in some labs.
Orientations Futures
There are many potential future directions for research on 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline. Some possible areas of study include its use in the treatment of neurological disorders, its potential as an anti-cancer agent, and its effects on the immune system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline is a complex chemical compound with diverse biological activities and potential applications in scientific research. Its synthesis method is complex, and its mechanism of action is not fully understood. However, its potential as an anti-cancer, anti-inflammatory, and anti-viral agent, as well as its effects on the immune and nervous systems, make it a promising area of study for future research.
Méthodes De Synthèse
The synthesis of 2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline involves a multi-step process that begins with the reaction of 2-aminobenzothiophene with ethyl acetoacetate. This reaction forms an intermediate product, which is then treated with a variety of reagents to form the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment.
Propriétés
Nom du produit |
2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline |
|---|---|
Formule moléculaire |
C17H13NO2S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2,3-dimethoxy-[1]benzothiolo[2,3-c]quinoline |
InChI |
InChI=1S/C17H13NO2S/c1-19-13-7-11-12(8-14(13)20-2)18-9-16-17(11)10-5-3-4-6-15(10)21-16/h3-9H,1-2H3 |
Clé InChI |
ZIQYKMOZTCMTCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)SC4=CC=CC=C43)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C3=C(C=N2)SC4=CC=CC=C43)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



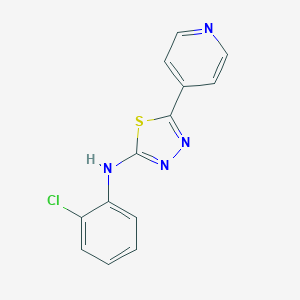
![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)
![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)

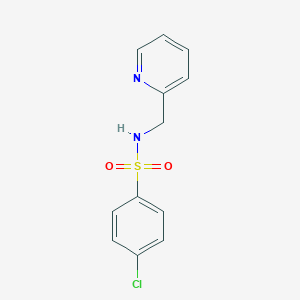
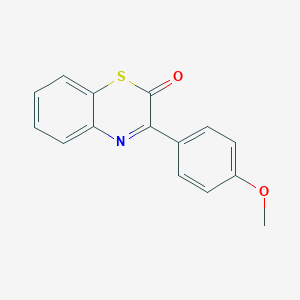
![[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate](/img/structure/B231258.png)
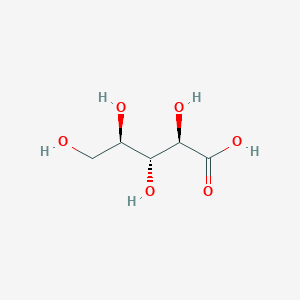

![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B231268.png)
